molecular formula C11H7F2NO2S B2634624 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid CAS No. 2248273-77-8

2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid

Cat. No.: B2634624
CAS No.: 2248273-77-8
M. Wt: 255.24
InChI Key: ZRKOFYOTADRHHD-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid is a compound that contains a thiazole ring substituted with a difluoromethyl group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid typically involves the formation of the thiazole ring followed by the introduction of the difluoromethyl group and the benzoic acid moiety. One common method involves the reaction of 2-aminothiazole with difluoromethylating agents under basic conditions to introduce the difluoromethyl group. The resulting intermediate can then be coupled with a benzoic acid derivative to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the carboxylic acid to an alcohol.

    Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carboxylic acid can produce alcohols.

Scientific Research Applications

2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The thiazole ring and benzoic acid moiety also contribute to the compound’s overall activity by providing additional sites for interaction with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    2-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]benzoic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    2-[5-(Methyl)-1,3-thiazol-2-yl]benzoic acid: Contains a methyl group instead of a difluoromethyl group.

    2-[5-(Chloromethyl)-1,3-thiazol-2-yl]benzoic acid: Contains a chloromethyl group instead of a difluoromethyl group.

Uniqueness

2-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid is unique due to the presence of the difluoromethyl group, which can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science .

Properties

IUPAC Name

2-[5-(difluoromethyl)-1,3-thiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO2S/c12-9(13)8-5-14-10(17-8)6-3-1-2-4-7(6)11(15)16/h1-5,9H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKOFYOTADRHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(S2)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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